Stigmasta-4,25-dien-3-one
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Overview
Description
Stigmasta-4,25-dien-3-one is a naturally occurring steroidal compound found in various plant sources. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and industry.
Mechanism of Action
Target of Action
Stigmasta-4,25-dien-3-one is an antitubercular agent . It shows cytotoxicity against the human HT1080 tumoral cell line . The primary target of this compound is the HT1080 tumoral cells.
Mode of Action
It is known to exhibit cytotoxicity against the ht1080 tumoral cell line . This suggests that it may interact with cellular components or processes essential for the survival and proliferation of these cells, leading to their death or growth inhibition.
Biochemical Pathways
Given its cytotoxic activity against HT1080 tumoral cells , it is likely that it interferes with pathways critical for cell survival and proliferation
Result of Action
The primary result of this compound’s action is its cytotoxic effect on HT1080 tumoral cells . This leads to the death or growth inhibition of these cells, which could potentially be beneficial in the treatment of diseases characterized by the abnormal growth of similar cell types.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmasta-4,25-dien-3-one can be synthesized through the oxidation of stigmasterol, a common phytosterol. The oxidation process typically involves reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). For instance, the oxidation of stigmasterol with PCC yields this compound as one of the products .
Industrial Production:Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18,20-21,24-27H,2,7-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSEAGAJKMVBJ-XJZKHKOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Where has Stigmasta-4,25-dien-3-one been found in nature?
A1: this compound has been isolated from the branches of the Porcelia macrocarpa plant []. It has also been identified as a constituent of Clerodendrum paniculatum [].
Q2: Is this compound a novel compound?
A2: While this compound itself is not a newly discovered compound, a closely related compound, (22E)-Stigmasta-4,22,25-trien-3-one, found alongside this compound in Porcelia macrocarpa, is reported as a new steroid [].
Q3: What techniques were used to identify this compound in these plants?
A3: The researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of this compound []. They compared the data obtained with existing literature on similar compounds to confirm its identity.
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